Bromofosfamide

Übersicht

Beschreibung

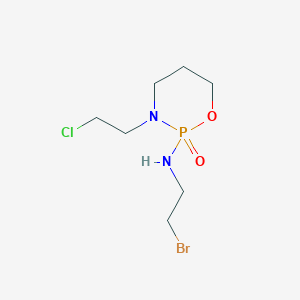

Bromofosfamide, also known as (S)-(-)-Bromofosfamide, is a synthetic compound belonging to the oxazaphosphorine class of drugs. It is an enantiomerically pure bromo analog of ifosfamide, a well-known chemotherapeutic agent. This compound has shown significant potential as an anticancer agent, particularly in preclinical studies involving various tumor models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromofosfamide can be synthesized from 2H-1,3,2-oxazaphosphorine, 2-(1-aziridinyl)-3-(2-chloroethyl)tetrahydro-, 2-oxide. The synthesis involves the reaction with hydrogen bromide in chloroform at ambient temperature for approximately 0.25 hours . The yield of this reaction is reported to be around 77% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The reaction conditions, such as temperature and solvent, are conducive to large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Bromofosfamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: this compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Hydrogen Bromide in Chloroform: Used in the synthesis of this compound.

Other Nucleophiles: Can be used for substitution reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazaphosphorine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Bromofosfamide exerts its effects primarily through its role as a DNA alkylating agent. It forms covalent bonds with DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis of cancer cells . The molecular targets of this compound include DNA and various proteins involved in DNA repair and replication.

Vergleich Mit ähnlichen Verbindungen

Ifosfamide: A well-known chemotherapeutic agent with a similar structure but lacking the bromine substitution.

Cyclophosphamide: Another oxazaphosphorine derivative used in cancer therapy.

Trofosfamide: A related compound with similar therapeutic applications.

Uniqueness of Bromofosfamide: this compound is unique due to its bromine substitution, which imparts distinct chemical and biological properties. It has shown more favorable therapeutic indices compared to ifosfamide in preclinical studies . This uniqueness makes this compound a promising candidate for further development as an anticancer agent.

Biologische Aktivität

Bromofosfamide, also known as (S)-(-)-bromofosfamide or CBM-11, is a novel anticancer agent derived from ifosfamide. Its unique structure and biological activity have made it a subject of interest in cancer research, particularly for its potential efficacy against various tumors. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research articles.

This compound is an enantiomerically pure bromo analog of ifosfamide, characterized by its ability to form DNA cross-links, which is crucial for its antitumor activity. The compound's mechanism involves the activation of prodrugs that lead to the formation of reactive metabolites capable of binding to DNA, thereby inhibiting cancer cell proliferation.

Table 1: Comparison of this compound and Ifosfamide

| Feature | This compound | Ifosfamide |

|---|---|---|

| Chemical Structure | Bromo analog | Chloro analog |

| Activation | Requires metabolic activation | Requires metabolic activation |

| Antitumor Activity | Higher potency in certain models | Established efficacy in various tumors |

| Side Effects | Potentially lower neurotoxicity | Neurotoxic effects documented |

Antitumor Efficacy

Research indicates that this compound exhibits potent antitumor activity against several tumor models. In studies conducted on mice, this compound demonstrated significant tumor reduction compared to controls. For instance, one study highlighted its effectiveness against various solid tumors, suggesting it could serve as a promising alternative or adjunct to existing chemotherapeutic agents .

Case Studies

- Clinical Trials : this compound has been evaluated in phase I clinical trials in Poland. These trials aimed to assess its safety profile and pharmacokinetics in human subjects. Initial findings indicated tolerable side effects with promising antitumor responses .

- Neurotoxicity Observations : While ifosfamide is known for its neurotoxic side effects, case reports suggest that this compound may present a more favorable profile in this regard. A notable case involved a patient who experienced delayed encephalopathy following ifosfamide treatment but showed no similar reactions when treated with this compound . This could indicate a reduced risk of neurotoxicity associated with this compound.

Pharmacokinetics and Metabolism

The metabolism of this compound has been studied extensively to understand its pharmacokinetic properties. A significant aspect of this research involves identifying potential metabolites that may contribute to its therapeutic effects or toxicity. Studies have synthesized various metabolites to analyze their biological activities and interactions within the body .

Table 2: Summary of Metabolites and Their Activities

| Metabolite | Biological Activity |

|---|---|

| Active metabolite 1 | DNA cross-linking |

| Active metabolite 2 | Antitumor activity |

| Inactive metabolite | Potentially toxic |

Eigenschaften

IUPAC Name |

N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVAVRRLTFVZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCBr)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908827 | |

| Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104149-14-6, 146452-36-0 | |

| Record name | Bromofosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104149146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146452360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92CV4ATFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.